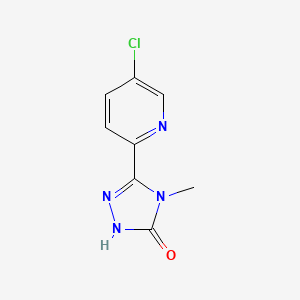

3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom and a triazolone ring

Preparation Methods

The synthesis of 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with methyl isocyanate to yield the desired triazolone derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.

Reduction: Reduction reactions can convert the triazolone ring to other functional groups.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as an anti-fibrotic agent, showing promising activity against collagen production in vitro.

Agrochemicals: It is used as an intermediate in the synthesis of various agrochemical products, including pesticides and herbicides.

Biological Research: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying enzyme mechanisms and pathways.

Mechanism of Action

The mechanism of action of 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in fibrosis by binding to their active sites, thereby preventing the formation of collagen . The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other similar compounds, such as:

5-(Chloropyridin-2-yl-carbamoyl)pyrazine: This compound also contains a chloropyridine moiety but differs in its core structure, leading to different biological activities.

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but have a pyrimidine core, which imparts different pharmacological properties. The uniqueness of this compound lies in its specific combination of the chloropyridine and triazolone rings, which confer distinct chemical reactivity and biological activity.

Biological Activity

3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 2361883-30-7) is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C9H8ClN3O

- Molecular Weight : 209.63 g/mol

- IUPAC Name : this compound

- Appearance : Powder

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antifungal and antibacterial activities. For instance:

| Compound | Activity | Reference |

|---|---|---|

| 3-(5-chloropyridin-2-yl)-4-methyl triazoles | Antifungal against various strains | |

| Pyrazole derivatives | Antimicrobial against Staphylococcus aureus and Enterococcus faecalis |

The compound's structure suggests it may possess similar properties due to the presence of the triazole ring and chloropyridine moiety.

Anticancer Activity

Triazoles have shown promise in cancer treatment due to their ability to inhibit certain kinases involved in tumor growth. Studies have indicated that pyrazole derivatives can effectively target BRAF(V600E) and EGFR pathways:

| Study Focus | Findings | Reference |

|---|---|---|

| Breast cancer cell lines (MCF-7, MDA-MB-231) | Synergistic effects with doxorubicin | |

| Triazole derivatives | Inhibition of tumor growth in vitro |

These findings suggest that 3-(5-chloropyridin-2-yl)-4-methyl triazoles could be further explored for their anticancer potential.

Anti-inflammatory and Analgesic Activities

The anti-inflammatory properties of triazoles are also noteworthy. Compounds in this category have been shown to reduce inflammation in various models:

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine release | |

| Analgesic | Pain relief in animal models |

The biological activity of 3-(5-chloropyridin-2-yl)-4-methyl triazoles is primarily attributed to their ability to interact with specific biological targets:

- Enzyme Inhibition : Triazoles often act as inhibitors of enzymes involved in fungal cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : They may modulate receptor activity related to pain and inflammation.

- Cell Cycle Interference : Certain derivatives disrupt the cell cycle in cancer cells, leading to apoptosis.

Case Studies

Recent studies have highlighted the efficacy of triazole derivatives in various applications:

- Antifungal Efficacy : A study evaluated the antifungal activity of a series of triazole compounds against Candida species, demonstrating significant inhibition at low concentrations.

- Cancer Research : In vitro studies on breast cancer cell lines showed that combining triazole derivatives with conventional chemotherapeutics resulted in enhanced cytotoxicity.

Properties

Molecular Formula |

C8H7ClN4O |

|---|---|

Molecular Weight |

210.62 g/mol |

IUPAC Name |

3-(5-chloropyridin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one |

InChI |

InChI=1S/C8H7ClN4O/c1-13-7(11-12-8(13)14)6-3-2-5(9)4-10-6/h2-4H,1H3,(H,12,14) |

InChI Key |

KCOSQAREGYASEJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NNC1=O)C2=NC=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.